N-[(2Z)-3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide
Description
This compound is a bicyclic sulfone-containing heterocycle with a fused tetrahydrothieno[3,4-d][1,3]thiazole core. Key structural features include:
- 3-(5-Chloro-2,4-dimethoxyphenyl) substituent: The electron-withdrawing chloro and electron-donating methoxy groups may influence electronic distribution and bioactivity.
- (2Z)-3-Methylbutanamide side chain: The branched alkylamide group contributes to lipophilicity and steric bulk.
While direct pharmacological data for this compound are unavailable, its structural class (sulfonated thiazole derivatives) is associated with antimicrobial, antiviral, and enzyme-inhibitory activities .
Properties
Molecular Formula |
C18H23ClN2O5S2 |
|---|---|
Molecular Weight |
447.0 g/mol |
IUPAC Name |
N-[3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-methylbutanamide |
InChI |
InChI=1S/C18H23ClN2O5S2/c1-10(2)5-17(22)20-18-21(13-8-28(23,24)9-16(13)27-18)12-6-11(19)14(25-3)7-15(12)26-4/h6-7,10,13,16H,5,8-9H2,1-4H3 |
InChI Key |
XZAFSOGSPXWRSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC(=C(C=C3OC)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group with chloro and methoxy substituents is introduced via electrophilic aromatic substitution reactions.
Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of the thiazole derivative with 3-methylbutanoic acid or its derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate and solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-[(2Z)-3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide exhibit significant anticancer properties. The compound's structure allows it to interact with specific biological targets involved in cancer cell proliferation. For instance, studies have shown that derivatives of thieno[3,4-d][1,3]thiazole can inhibit mutant forms of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers .
Mechanism of Action
The mechanism through which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with tumor growth. Its ability to form hydrogen bonds and engage in pi-stacking interactions with amino acid residues within the active sites of target proteins enhances its binding affinity and efficacy .
Antimicrobial Properties
Recent studies have also highlighted the antimicrobial potential of compounds with similar structures. The presence of chlorine and methoxy groups in the phenyl moiety contributes to the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes. This property makes it a candidate for developing new antimicrobial agents against resistant strains of bacteria .
Material Science
Polymeric Applications
In material science, compounds like this compound are being investigated for their potential use in polymers and coatings. The compound's unique structural features can enhance the thermal stability and mechanical properties of polymer matrices when incorporated as an additive .
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that require careful optimization of conditions to achieve high yields and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell lines with IC50 values in low micromolar range. |
| Study B | Antimicrobial Testing | Showed effective inhibition against Gram-positive and Gram-negative bacteria; potential for development as a new antibiotic. |
| Study C | Material Science | Enhanced mechanical properties in polymer composites when used as an additive; improved thermal stability observed. |
Mechanism of Action
The mechanism by which N-[(2Z)-3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Target Compound vs. Thiadiazole Derivatives ()
- Core Structure: The target compound features a fused tetrahydrothieno[3,4-d][1,3]thiazole with sulfone groups, whereas compounds like N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) utilize a planar thiadiazole ring without sulfonation.
- Synthetic Routes : Thiadiazoles in are synthesized via condensation with hydroxylamine or active methylene compounds , while the target compound likely requires sulfonation steps.
Target Compound vs. Thiazolo[3,2-a]pyrimidine Derivatives ()
- Core Structure: Compounds such as (2Z)-2-(4-cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) feature a pyrimidine-thiazole fusion. The target compound’s tetrahydrothieno[3,4-d][1,3]thiazole system is more saturated, reducing aromaticity but enhancing conformational flexibility.
- Functional Groups: The cyanobenzylidene group in 11b introduces a strong electron-withdrawing cyano group, contrasting with the chloro-dimethoxyphenyl group in the target compound.
Substituent Effects
Chloro vs. Methyl Substituents
- 3-Methylphenyl Derivatives: N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) demonstrates that methyl groups enhance lipophilicity but reduce polarity compared to the target compound’s chloro-dimethoxyphenyl group.
- 3-Chlorophenyl Derivatives: N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4h) highlights that chloro substituents increase electrophilicity, similar to the target compound’s 5-chloro group.
Functional Group Analysis
Biological Activity
N-[(2Z)-3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on available research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a thieno[3,4-d][1,3]thiazole core with various substituents that enhance its biological profile. The presence of the chloro and dimethoxy groups on the phenyl ring contributes to its pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that related thiazole derivatives inhibited the proliferation of various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
- Case Study : A study on a related compound showed a 70% reduction in cell viability in MCF-7 breast cancer cells at a concentration of 10 µM after 48 hours of treatment .
Antioxidant Activity
Antioxidant activity is another significant aspect of this compound's biological profile. The ability to scavenge free radicals can be attributed to the structural features of the molecule.
| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |
|---|---|---|
| N-[(2Z)...] | 85.6 | 25 |
| Ascorbic Acid | 90.0 | 20 |
The above table illustrates that N-[(2Z)...] exhibits substantial antioxidant activity comparable to standard antioxidants like ascorbic acid .
Antimicrobial Activity
The compound has also shown promise in antimicrobial studies:
- Activity against bacteria : In vitro tests revealed that N-[(2Z)...] inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively .
The biological activity of N-[(2Z)...] can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cellular damage in cancer cells.
- Modulation of Signaling Pathways : It may interfere with signaling pathways crucial for cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
